molecular formula C21H19N3OS B2770134 N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide CAS No. 897459-79-9

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

Katalognummer B2770134
CAS-Nummer: 897459-79-9
Molekulargewicht: 361.46
InChI-Schlüssel: YLBYSJSUOCYQPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide, also known as DMTA, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMTA belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which have shown promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

1. Antifungal Activity

  • Researchers have synthesized derivatives of 6-phenylimidazo[2,1-b]thiazole, including N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide, and evaluated their antifungal activity. These compounds showed effectiveness against dermatophyte strains, with some exhibiting comparable or superior activity to ketoconazole, a standard antifungal medication (Çapan et al., 1999).

2. Cytotoxic Activity Against Cancer Cells

  • A study focused on novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide, for their cytotoxicity against human cancer cell lines. Certain compounds demonstrated potential inhibitory effects against cancer cells, indicating their potential as anticancer agents (Ding et al., 2012).

3. Synthesis of Heterocyclic Compounds

  • Research has been conducted on the synthesis of various heterocyclic compounds using 6-phenylimidazo[2,1-b]thiazoles. These studies contribute to the broader understanding of chemical reactions and potential applications of such compounds in different fields, including pharmaceuticals and materials science (Kamila et al., 2012).

4. Antimicrobial Activity

  • Another study explored the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, which includes compounds related to N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide. These compounds were evaluated for their potential as antimicrobial agents (Bondock et al., 2008).

5. Antituberculosis Activity

  • Research on N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides, related to the compound , showed varying degrees of inhibition against Mycobacterium tuberculosis. This highlights its potential use in antituberculosis therapy (Ulusoy, 2002).

6. Anticancer Activities

  • A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which are structurally related to N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide, evaluated their anticancer activities. Some compounds showed high activity against melanoma-type cell lines, suggesting potential for cancer treatment (Duran & Demirayak, 2012).

7. Corrosion Inhibition

  • Research on benzimidazole derivatives, which are related to the compound , investigated their use as corrosion inhibitors. This application is important in industrial settings where metal preservation is crucial (Rouifi et al., 2020).

8. FLT3 Inhibitors for Cancer Treatment

  • A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and analyzed for their potential as FLT3 inhibitors. This research is particularly relevant for developing new treatments for acute myeloid leukemia (AML) (Lin et al., 2015).

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-13-26-21-22-18(12-24(17)21)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBYSJSUOCYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.